molecular formula C13H16BClF2O2 B13510805 2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13510805
M. Wt: 288.53 g/mol
InChI Key: WCKXWRKLDJPAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity

Preparation Methods

The synthesis of 2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(difluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired boronic ester.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems due to its ability to interact with biomolecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the compound can participate in catalytic cycles, where it acts as a ligand or catalyst in various chemical transformations.

Comparison with Similar Compounds

Compared to other boronic esters, 2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the chloro and difluoromethyl groups, which enhance its reactivity and selectivity in chemical reactions. Similar compounds include:

    4-Chloro-2-(difluoromethyl)phenylboronic acid: Lacks the dioxaborolane ring, making it less stable and less reactive in certain reactions.

    2-Chloro-4-(difluoromethyl)phenylboronic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.

    4-Chloro-2-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, resulting in different electronic properties and reactivity.

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C13H16BClF2O2

Molecular Weight

288.53 g/mol

IUPAC Name

2-[4-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BClF2O2/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7,11H,1-4H3

InChI Key

WCKXWRKLDJPAQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.